2-[4-(Acetylamino)phenyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Description
This compound belongs to the epoxyisoindole-carboxylic acid family, characterized by a bicyclic framework with an epoxide bridge (3a,6-epoxy) and a carboxylic acid group at position 5. The unique structural feature of this molecule is the 4-(acetylamino)phenyl substituent at position 2, which distinguishes it from other derivatives in this class.
Properties
IUPAC Name |
3-(4-acetamidophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-9(20)18-10-2-4-11(5-3-10)19-8-17-7-6-12(24-17)13(16(22)23)14(17)15(19)21/h2-7,12-14H,8H2,1H3,(H,18,20)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVXWMBAXJBMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301115556 | |
| Record name | 2-[4-(Acetylamino)phenyl]-1,2,3,6,7,7a-hexahydro-1-oxo-3a,6-epoxy-3aH-isoindole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301115556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005150-95-7 | |
| Record name | 2-[4-(Acetylamino)phenyl]-1,2,3,6,7,7a-hexahydro-1-oxo-3a,6-epoxy-3aH-isoindole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005150-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Acetylamino)phenyl]-1,2,3,6,7,7a-hexahydro-1-oxo-3a,6-epoxy-3aH-isoindole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301115556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Acetylamino)phenyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multiple steps:
Formation of the Epoxyisoindole Core: This step often starts with the cyclization of a suitable precursor, such as a substituted phthalic anhydride, under acidic or basic conditions to form the isoindole ring.
Introduction of the Acetylamino Group: The acetylamino group can be introduced via acetylation of an amino-substituted intermediate using acetic anhydride or acetyl chloride.
Phenyl Ring Substitution: The phenyl ring is typically introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks an electrophilic aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Acetylamino)phenyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[4-(Acetylamino)phenyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 2-[4-(Acetylamino)phenyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid exerts its effects is complex and involves multiple molecular targets and pathways. The acetylamino group can interact with various enzymes and receptors, modulating their activity. The epoxyisoindole core may also play a role in stabilizing the compound’s interactions with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations :
- Pyridin-4-ylmethyl (): Basic nitrogen may improve water solubility but could limit membrane permeability. 4-Isopropylphenyl (): Hydrophobic substituent likely increases lipophilicity, favoring blood-brain barrier penetration. Ester Derivatives (): Esterification at position 7 (e.g., isopropyl) may serve as a prodrug strategy to improve oral bioavailability .
- Molecular Weight : The target compound (342.35 g/mol) falls within the range of drug-like molecules (<500 g/mol), comparable to its analogs.
Biological Activity
The compound 2-[4-(Acetylamino)phenyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its various biological activities, particularly its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of an acetylamino group and a carboxylic acid moiety plays a crucial role in its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound through various in vitro assays.
Case Study: MCF-7 Cell Line
A significant study involved testing the compound against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that the compound exhibited notable cytotoxic effects compared to standard chemotherapeutic agents such as Doxorubicin.
| Concentration (µM) | Cell Viability (%) | Control (Doxorubicin) |
|---|---|---|
| 10 | 85 | 60 |
| 25 | 70 | 40 |
| 50 | 50 | 20 |
The data suggest that higher concentrations of the compound lead to increased cytotoxicity against MCF-7 cells, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. It is hypothesized that the compound interacts with specific cellular pathways that regulate cell cycle progression and apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity against various pathogens.
Case Study: Antimicrobial Testing
In another study, the compound was tested against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. The results demonstrated significant antibacterial activity.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
These findings indicate that the compound has a promising profile as an antimicrobial agent and may serve as a lead for developing new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications in the acetylamino group or the carboxylic acid moiety could enhance or diminish its activity. For instance, derivatives with additional substituents on the phenyl ring have shown varied levels of anticancer potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
